

A Comparative Guide to the Analytical Characterization of 2-Methyl-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzonitrile

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Introduction: The Analytical Imperative for 2-Methyl-5-nitrobenzonitrile

2-Methyl-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The precise identification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of essential analytical techniques for the characterization of **2-Methyl-5-nitrobenzonitrile**, complete with experimental protocols and data interpretation.

Structural Elucidation: A Symphony of Spectroscopic Techniques

The unambiguous determination of the chemical structure of **2-Methyl-5-nitrobenzonitrile** relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[\[1\]](#)[\[2\]](#) Both ^1H and ^{13}C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ^1H NMR spectrum of **2-Methyl-5-nitrobenzonitrile** is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and nitrile groups and the electron-donating effect of the methyl group.

Predicted ^1H NMR (400 MHz, CDCl_3) Data Interpretation:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.4	d	1H	H-6	Deshielded due to the strong electron-withdrawing effect of the adjacent nitro group.
~ 8.2	dd	1H	H-4	Influenced by both the nitro group (meta) and the nitrile group (para).
~ 7.5	d	1H	H-3	Coupled to H-4.
~ 2.7	s	3H	$-\text{CH}_3$	Typical chemical shift for a methyl group attached to an aromatic ring.

The ^{13}C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the nitrile and substituted aromatic positions.

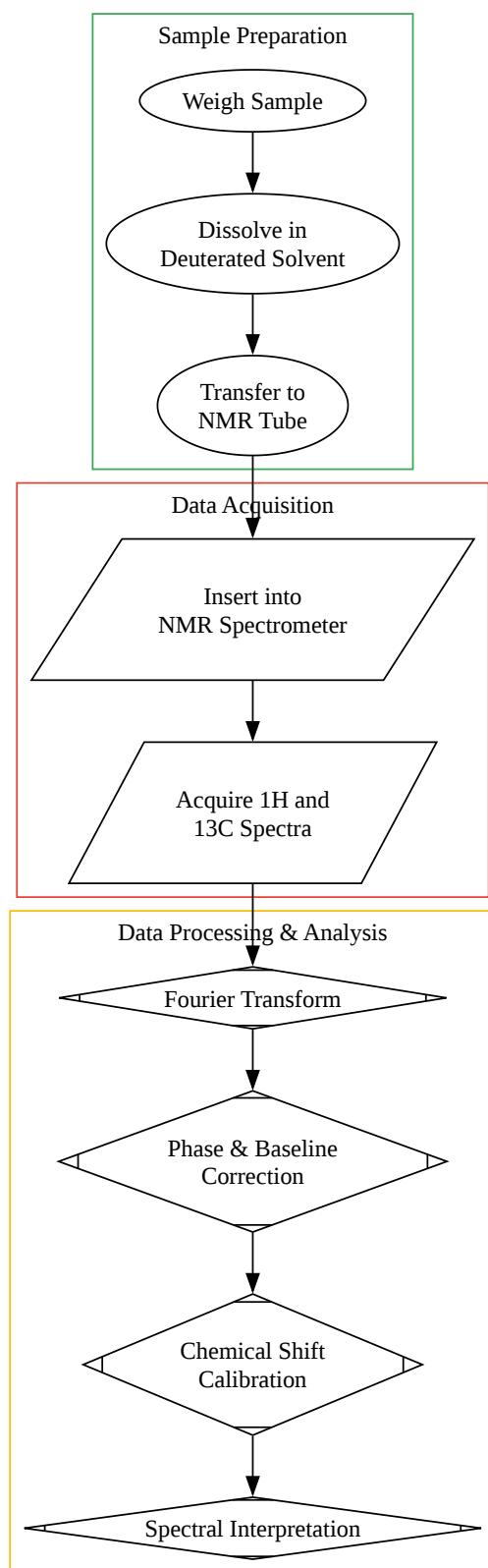
Predicted ^{13}C NMR (100 MHz, CDCl_3) Data Interpretation:

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 148.0	C-5	Carbon attached to the nitro group is significantly deshielded.
~ 140.0	C-2	Carbon attached to the methyl group.
~ 135.0	C-6	Aromatic CH deshielded by the adjacent nitro group.
~ 130.0	C-4	Aromatic CH.
~ 125.0	C-3	Aromatic CH.
~ 118.0	-C≡N	Characteristic chemical shift for a nitrile carbon.
~ 115.0	C-1	Quaternary carbon attached to the nitrile group.
~ 20.0	-CH ₃	Typical chemical shift for a methyl carbon.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-5-nitrobenzonitrile** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.

- Set a spectral width of approximately -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 0 to 200 ppm.
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).



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Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.^[3] The IR spectrum of **2-Methyl-5-nitrobenzonitrile** will exhibit characteristic absorption bands for the nitrile, nitro, and aromatic C-H and C=C bonds.

Characteristic Infrared Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Description
~ 2230	-C≡N stretch	Strong, sharp absorption characteristic of a nitrile group.
~ 1530 and ~ 1350	-NO ₂ stretch	Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
~ 3100 - 3000	Aromatic C-H stretch	Medium to weak absorptions.
~ 1600 and ~ 1475	Aromatic C=C stretch	Medium to strong absorptions.
~ 2960 - 2850	Aliphatic C-H stretch	Weak to medium absorptions from the methyl group.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method requiring minimal sample preparation.
 - KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.^{[4][5]} When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an invaluable tool for both identification and purity assessment.

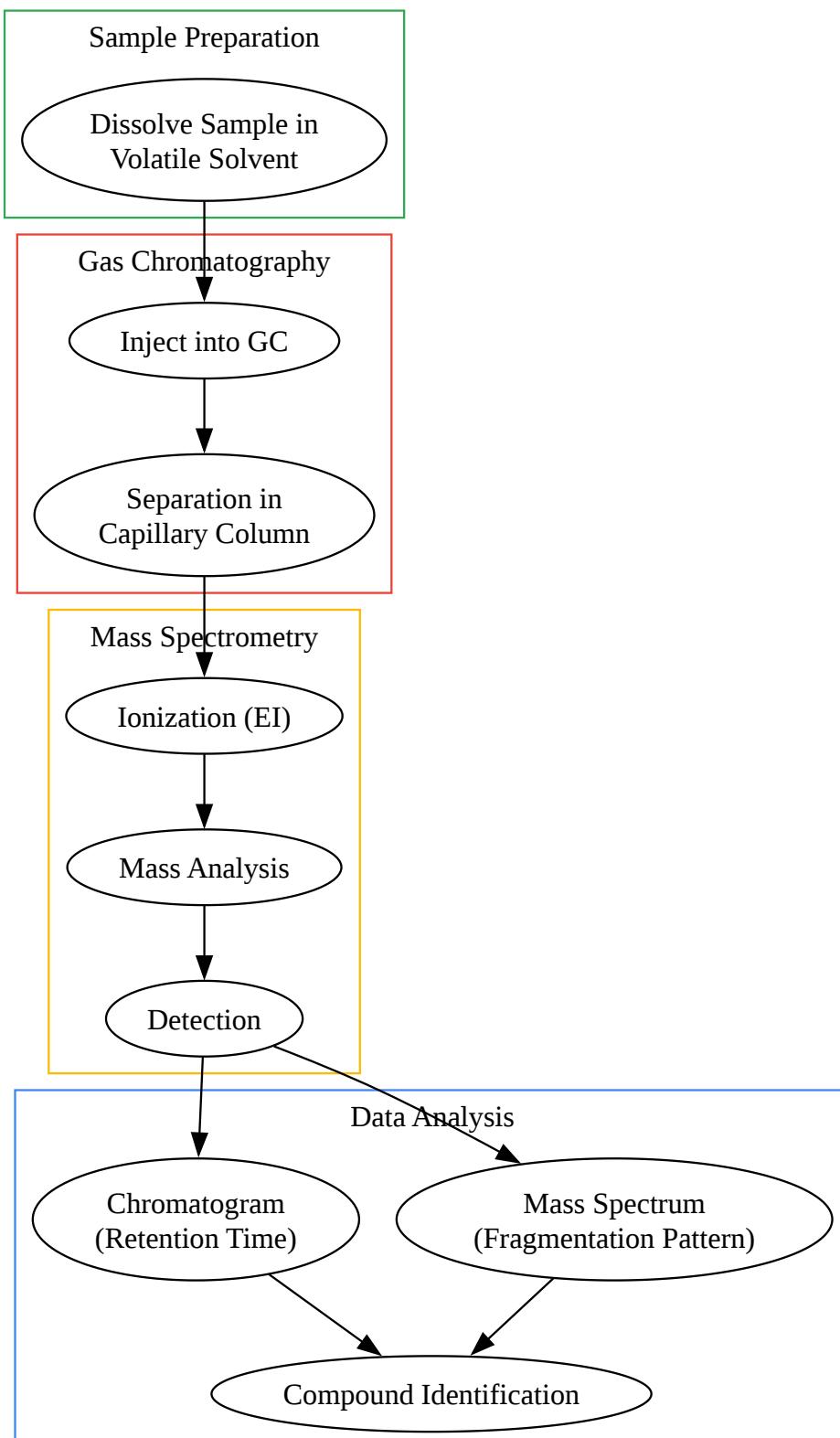
The electron ionization (EI) mass spectrum of **2-Methyl-5-nitrobenzonitrile** will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.15 g/mol). The fragmentation pattern will provide clues about the molecule's structure.

Predicted Mass Spectrum Fragmentation:

m/z	Fragment	Rationale
162	[C ₈ H ₆ N ₂ O ₂] ⁺	Molecular ion (M ⁺).
147	[M - CH ₃] ⁺	Loss of a methyl radical.
116	[M - NO ₂] ⁺	Loss of a nitro group.
89	[C ₇ H ₅] ⁺	Loss of NO ₂ and HCN.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **2-Methyl-5-nitrobenzonitrile** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The GC will separate the components of the sample, and the MS will provide a mass spectrum for each eluting peak. The retention time and the mass spectrum are used for identification.

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Purity Assessment and Quantification: The Role of Chromatography

While spectroscopic methods are excellent for structural identification, chromatographic techniques are indispensable for determining the purity of a sample and quantifying the amount of the target compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.^[6] A reverse-phase HPLC method is generally suitable for a compound like **2-Methyl-5-nitrobenzonitrile**. While a specific, validated method for this compound is not readily available in the public domain, a starting point can be adapted from methods for structurally similar molecules, such as 2-Methoxy-5-nitrobenzonitrile.^[7]

Proposed Starting HPLC Method:

Parameter	Condition	Rationale
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m)	A C18 column is a good starting point for the separation of moderately polar organic compounds.
Mobile Phase	Acetonitrile and Water with 0.1% Formic Acid	A mixture of a polar and a non-polar solvent allows for gradient elution to optimize separation. Formic acid improves peak shape and is compatible with mass spectrometry detection.
Elution	Gradient	A gradient elution (e.g., starting with a lower concentration of acetonitrile and increasing over time) is recommended to ensure good separation of the main peak from any potential impurities with different polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Detection	UV at 254 nm or λ_{max}	The aromatic nature of the compound ensures strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, but determining the λ_{max} from a UV-Vis spectrum will provide optimal sensitivity.
Injection Volume	10 μ L	A typical injection volume.

Experimental Protocol: HPLC Analysis

- Mobile Phase Preparation: Prepare the mobile phase components (e.g., HPLC-grade acetonitrile, water, and formic acid) and degas them before use.
- Standard and Sample Preparation:
 - Prepare a stock solution of a reference standard of **2-Methyl-5-nitrobenzonitrile** of known purity in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
 - Prepare a series of calibration standards by diluting the stock solution.
 - Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
- Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the standards and the sample and run the HPLC method.
- Data Analysis:
 - Qualitative Analysis: The retention time of the peak in the sample chromatogram should match that of the reference standard.
 - Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **2-Methyl-5-nitrobenzonitrile** in the sample from its peak area using the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Solid-State Characterization: X-ray Crystallography

For a crystalline solid like **2-Methyl-5-nitrobenzonitrile**, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[8][9][10]

The crystal structure of **2-Methyl-5-nitrobenzonitrile** has been determined and reveals that the molecule is nearly planar, with the nitro group slightly twisted out of the plane of the

benzene ring.[8][9]

Crystallographic Data Summary:

Parameter	Value	Reference
Crystal System	Monoclinic	[8]
Space Group	P2 ₁ /c	[8]
a (Å)	3.8946 (8)	[8]
b (Å)	7.6350 (15)	[8]
c (Å)	26.180 (5)	[8]
β (°)	91.65 (3)	[8]
V (Å ³)	778.1 (3)	[8]
Z	4	[8]

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of **2-Methyl-5-nitrobenzonitrile** requires an integrated approach that leverages the strengths of multiple analytical techniques. NMR, IR, and MS provide the foundational data for structural elucidation, while HPLC and GC are essential for purity assessment and quantification. For solid-state analysis, X-ray crystallography offers unparalleled detail of the molecular and crystal structure. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure a thorough understanding of this important chemical intermediate, thereby guaranteeing the quality and reliability of their work.

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